4-Chloropyridine hydrochloride
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Overview
Description
4-Chloropyridine hydrochloride is a chemical compound with the molecular formula C5H4ClN·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
4-Chloropyridine hydrochloride is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
It’s known that chloropyridines can be used to selectively halogenate the c–h precursors of pyridine c–h ligands . This process, known as “phosphonium salt installation,” is effective for the late-stage halogenation of complex pharmaceuticals .
Biochemical Pathways
For example, carbonyl compounds with two enolizable carbons next to the carbonyl have been used to synthesize 4-chloropyridines .
Result of Action
It’s known that it can be used as a biochemical reagent in life science research . It’s also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropyridine hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine using sulfur oxychloride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-chloropyridine with hydrochloric acid. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction typically yields 4-chloropyridine derivatives.
Scientific Research Applications
4-Chloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antihistamines and antiarrhythmics.
Industry: It is used in the production of agrochemicals and metal complexes
Comparison with Similar Compounds
2-Chloropyridine: Similar in structure but with the chlorine atom at the second position.
3-Chloropyridine: Chlorine atom at the third position, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: 4-Chloropyridine hydrochloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form stable hydrochloride salts makes it particularly useful in various industrial and research applications .
Biological Activity
4-Chloropyridine hydrochloride (C₅H₄ClN·HCl) is a heterocyclic compound with significant biological activity, making it an important subject of research in various fields, including medicinal chemistry and agricultural science. This article explores the biological properties, synthesis methods, and applications of this compound, supported by relevant data and case studies.
- Empirical Formula : C₅H₄ClN·HCl
- Molecular Weight : 150.01 g/mol
- CAS Number : 7379-35-3
- Appearance : White crystalline solid
Synthesis Methods
This compound can be synthesized through various methods, primarily involving chlorination reactions of pyridine derivatives. The methods include:
- Electrophilic Substitution : Chlorination of pyridine using reagents such as sulfur oxychloride or phosphorus pentachloride under controlled temperatures (50-150 °C) to yield 4-chloropyridine, which is then converted to its hydrochloride form through neutralization with hydrochloric acid .
- Solvent-Assisted Reactions : Utilizing solvents like dimethylformamide (DMF) for dissolving reactants to facilitate the synthesis process. In one method, 4-chloropyridine reacts with 1,10-dichlorodecane in DMF at elevated temperatures to produce octenidine dihydrochloride, showcasing the versatility of 4-chloropyridine in forming complex compounds .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains:
- Case Study : A comparative study indicated that formulations containing octenidine derived from 4-chloropyridine demonstrated superior antimicrobial efficacy against Staphylococcus aureus compared to traditional disinfectants like chlorhexidine and povidone iodine .
Herbicidal Activity
The compound has also shown potential as a herbicide. Research indicates that derivatives of chloro-pyridine compounds, including 4-chloropyridine, possess low toxicity and high biological activity against weeds, making them suitable for agricultural applications .
Research Findings
A detailed examination of the polymerization of 4-chloropyridine reveals that it can form water-soluble polymers with distinct biological properties. These polymers have been evaluated for their efficacy in various applications, including drug delivery systems and antimicrobial agents .
Data Table: Biological Activities of this compound
Properties
CAS No. |
7379-35-3 |
---|---|
Molecular Formula |
C5H5Cl2N |
Molecular Weight |
150.00 g/mol |
IUPAC Name |
4-chloropyridine;hydron;chloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
InChI Key |
XGAFCCUNHIMIRV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1Cl.Cl |
Canonical SMILES |
[H+].C1=CN=CC=C1Cl.[Cl-] |
Key on ui other cas no. |
7379-35-3 |
Pictograms |
Irritant |
Synonyms |
4-Chloropyridine-HCl; 4-Chloropyridinium Chloride; 4-Chloropyridinium Hydrochloride; 4-Chloropyridinium Monohydrochloride; TH 336; TH 336N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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